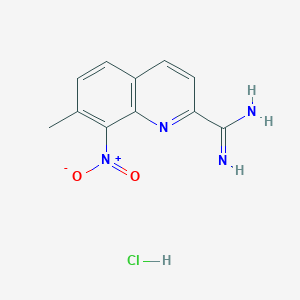![molecular formula C13H19ClN4 B15065059 2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)
2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a spiro junction, which is a unique structural motif where two rings are connected through a single atom. The presence of both pyrrole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities .
Métodos De Preparación
The synthesis of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves several steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a]pyrazine core.
Spiro Formation: The spiro junction is introduced through a reaction that typically involves the condensation of a piperidine derivative with the pyrrolo[1,2-a]pyrazine core.
Functional Group Introduction: The carbonitrile group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[1,2-a]pyrazine core.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is unique due to its spiro junction and the presence of both pyrrole and pyrazine rings. Similar compounds include:
Spiro-azetidin-2-one derivatives: These compounds also feature a spiro junction but differ in their ring structures and biological activities.
Spiro-pyrrolidine derivatives: These compounds have a spiro junction involving a pyrrolidine ring and exhibit different pharmacological properties.
Spiro-indoline derivatives: These compounds contain an indoline ring and are known for their diverse biological activities.
Propiedades
Fórmula molecular |
C13H19ClN4 |
|---|---|
Peso molecular |
266.77 g/mol |
Nombre IUPAC |
2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-16-8-9-17-11(10-14)2-3-12(17)13(16)4-6-15-7-5-13;/h2-3,15H,4-9H2,1H3;1H |
Clave InChI |
WFBDZYHTKTUQOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2C(=CC=C2C13CCNCC3)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)




